FA-Met-OH

Description

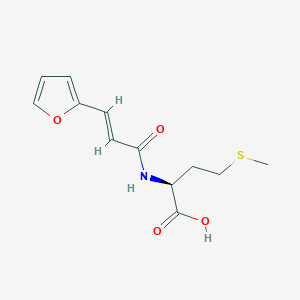

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-18-8-6-10(12(15)16)13-11(14)5-4-9-3-2-7-17-9/h2-5,7,10H,6,8H2,1H3,(H,13,14)(H,15,16)/b5-4+/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFWWYXHMBWCPB-YEZKRMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic and Biochemical Roles of Fa Met Oh in Non Human Biological Systems

Substrate Specificity and Enzymatic Kinetics Studies with FA-Met-OH

Studies involving both the naturally occurring fMet and the synthetic this compound (CID 11254213) have provided insights into enzyme-substrate interactions and reaction kinetics in non-human biological systems.

N-Formylmethionine (fMet) is a substrate for key enzymes involved in protein synthesis and processing in bacteria and organelles. One primary enzyme is methionyl-tRNA formyltransferase (FMT), which catalyzes the formylation of methionyl-tRNA(fMet) using 10-formyltetrahydrofolate as the formyl donor wikipedia.orgtandfonline.comnih.gov. This reaction is a crucial step in preparing fMet for translation initiation in prokaryotes and organelles wikipedia.orgtandfonline.comwikidoc.org.

Another important enzyme interacting with fMet is peptide deformylase (PDF). PDF is a metalloenzyme responsible for the removal of the N-terminal formyl group from nascent polypeptides in bacteria, mitochondria, and chloroplasts tandfonline.comontosight.aimicrobialcell.comnih.gov. This deformylation is often a co-translational process, occurring shortly after the polypeptide chain emerges from the ribosome tandfonline.commicrobialcell.comresearchgate.net. PDF enzymes typically contain a metal ion in their active site, such as iron or zinc, classifying them as metalloenzymes.

The synthetic compound this compound (CID 11254213), chemically known as (S)-2-(3-(Furan-2-yl)acrylamido)-4-(methylthio)butanoic acid, has been specifically utilized as a synthetic substrate to investigate the biological function of metalloenzymes in plants, particularly within the Brassicaceae family (e.g., Arabidopsis thaliana) biosynth.comcymitquimica.com. Research using this compound has explored enzyme kinetics and the inhibitory effects of various substances, including mercuric chloride and chloride, on the activity of these plant metalloenzymes biosynth.com. While the specific metalloenzymes targeted by this compound (CID 11254213) in plants are not explicitly identified as methyltransferases in the provided context, its use as a substrate for metalloenzymes highlights its utility in studying this enzyme class in non-human systems biosynth.com.

The enzymatic transformations involving fMet are well-characterized, particularly the reactions catalyzed by FMT and PDF. FMT catalyzes the transfer of a formyl group to the amino group of methionine attached to tRNA(fMet) wikipedia.orgtandfonline.com. This formylation is essential for fMet's role as the initiating amino acid in bacterial and organellar protein synthesis wikipedia.orgwikidoc.orgdrugbank.com.

Peptide deformylase (PDF) catalyzes the hydrolytic removal of the formyl group from the N-terminal fMet residue of nascent proteins, converting it back to a standard methionine residue tandfonline.comontosight.aimicrobialcell.com. This reaction is crucial for subsequent N-terminal processing, such as the removal of the methionine residue by methionine aminopeptidase (B13392206) (MetAP) tandfonline.comnih.gov. Studies have investigated the kinetic mechanism of deformylation by PDF, including its interaction with ribosome-bound nascent chains researchgate.net. The substrate specificity of PDF has been studied, revealing preferences for certain amino acid residues following fMet microbialcell.comnih.gov. For example, studies on E. coli PDF have detailed substrate preferences based on the residue at the P1' position (the amino acid immediately C-terminal to fMet) microbialcell.com.

Research on this compound (CID 11254213) as a synthetic substrate has also involved the study of enzyme kinetics. For instance, investigations into its interaction with plant metalloenzymes have included the determination of optimal pH for activity and the analysis of inhibitory effects biosynth.com. These studies contribute to understanding the catalytic mechanisms and substrate requirements of the enzymes that interact with this synthetic compound biosynth.com.

Data from enzymatic studies involving fMet and related enzymes include kinetic parameters such as kcat and KM values. For example, an enzyme identified as N-acylase IA (EC 3.5.1.14) was shown to hydrolyze N-formylmethionine into formate (B1220265) and methionine with a kcat value of 7.9 s-1 and a KM value of 3.1 mM acs.org. Another enzyme involved in degrading N-formyl peptides, purified from rat intestinal mucosa, exhibited specificity for N-terminal acyl-methionine residues nih.gov.

Here is a table summarizing some enzymatic kinetic data related to the transformation of formylated methionine compounds:

| Enzyme | Substrate | Organism/Source | kcat (s-1) | KM (mM) | kcat/KM (M-1 s-1) | Reference |

| N-acylase IA (EC 3.5.1.14) | N-formylmethionine | Rat intestine | 7.9 | 3.1 | 2550 | acs.org |

| Unidentified hydrolase | N-formylmethionine-leucyl-phenylalanine (fMLF) | Rat intestine | 14 | 0.60 | 22500 | acs.org |

| Peptide Deformylase (PDF) | N-terminal fMet in nascent proteins | Bacteria/Organelles | Varied | Varied | Varied | nih.govresearchgate.net |

Note: Kinetic parameters for PDF vary depending on the specific enzyme, organism, and the sequence context of the nascent polypeptide.

Involvement in Cellular Processes and Signaling in Non-Human Organisms

Formylated methionine compounds, particularly fMet, are deeply integrated into fundamental cellular processes in various non-human biological systems.

A primary role of fMet in bacterial physiology is its function as the initiating amino acid in protein synthesis wikipedia.orgwikidoc.orgdrugbank.comtaylorandfrancis.com. Bacterial ribosomes specifically recognize the initiator tRNA charged with fMet (fMet-tRNA(fMet)) to begin translation at the start codon (AUG) on mRNA wikipedia.orgwikidoc.org. This process ensures that nearly all newly synthesized bacterial proteins initially have fMet at their N-terminus tandfonline.commicrobialcell.com. The formylation of methionyl-tRNA is catalyzed by methionyl-tRNA formyltransferase (FMT) wikipedia.orgtandfonline.comnih.gov. While the formyl group is often removed post-translationally by peptide deformylase (PDF), the initiation with fMet is critical for efficient bacterial translation tandfonline.commicrobialcell.comresearchgate.net. The requirement for fMet in protein synthesis initiation is a hallmark of bacterial translation and a key difference compared to eukaryotic cytosolic protein synthesis, which typically initiates with unformylated methionine wikipedia.orgwikidoc.orgtaylorandfrancis.com. Studies have shown that disrupting folate metabolism, which is required for the synthesis of 10-formyltetrahydrofolate (the formyl donor for fMet), impairs bacterial growth and pathogenesis, highlighting the importance of fMet generation asm.org.

As a derivative of methionine, fMet is connected to methionine metabolism. The formylation of methionine occurs after methionine is loaded onto the initiator tRNA wikipedia.orgwikidoc.org. Methionine metabolism is a central pathway involved in various cellular processes, including the synthesis of cysteine and other sulfur-containing compounds, as well as serving as a methyl donor through S-adenosylmethionine (SAM). While fMet's direct impact on the broader methionine metabolic network beyond its role in protein initiation is an area of ongoing research, its formation and subsequent deformylation are integral steps within the cellular handling of methionine.

While the primary role of fMet is in protein synthesis, some research suggests potential indirect links to other metabolic pathways. For instance, studies in the context of critical illness (though primarily in humans) have indicated that elevated circulating fMet might be associated with metabolic shifts involving branched-chain amino acid metabolism and the pentose (B10789219) phosphate (B84403) pathway researchgate.netresearchgate.netnih.gov. While these findings are in a human context, they hint at potential, yet to be fully elucidated, connections between fMet levels and broader metabolic networks that might have parallels in non-human model organisms.

The synthetic this compound (CID 11254213), as a substrate for plant metalloenzymes, is involved in studying specific enzymatic reactions within plant metabolic networks biosynth.com. Its use allows researchers to investigate the activity and regulation of these enzymes, which are themselves components of various metabolic pathways in plants.

While fMet itself is a pre-translational modification, its presence at the N-terminus influences subsequent post-translational modifications (PTMs), particularly N-terminal processing. The removal of the formyl group by PDF is considered a co-translational or post-translational event tandfonline.commicrobialcell.com. Following deformylation, the resulting N-terminal methionine can be removed by methionine aminopeptidase (MetAP), another common PTM tandfonline.comnih.gov. The efficiency of MetAP cleavage is influenced by the amino acid residue at the second position of the protein tandfonline.comnih.gov.

Furthermore, the presence or absence of the N-terminal formyl group can influence protein stability. In bacteria, N-terminal fMet can act as a degradation signal (N-degron) in a process called the fMet/N-end rule pathway, leading to protein degradation microbialcell.comresearchgate.net. This indicates that the formylation status of the N-terminus can directly impact protein fate and turnover, representing an influence on protein modification and regulation at a post-translational level microbialcell.com.

While the provided search results mention methionine oxidation as a type of N-terminal modification tandfonline.combiorxiv.org, and phosphorylation is a significant PTM, direct evidence detailing a specific "methionine oxidation-phosphorylation crosstalk" directly involving fMet in non-human systems within the search results is limited. However, the interplay between different PTMs is a complex area of research, and the presence of fMet at the N-terminus could potentially influence the accessibility or signaling related to other modifications on the same protein.

Based on the available search results, specific detailed information regarding the enzymatic and biochemical roles and functional characterization of the chemical compound "this compound" (identified as (2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid) specifically within non-human primate biological systems is not present.

While searches provided the chemical identity and basic properties of this compound chemicalregister.comnih.govalfa-chemistry.comchemsrc.commedchemexpress.com, and other results discussed the use of non-human primates in various biological and biomedical research areas such as metabolomics mdpi.com, nutrition ckcest.cn, toxicology nih.goveuropa.eunih.gov, neuroimaging nih.gov, enzymology rutgers.edu, immunology frontiersin.org, and infectious diseases nih.gov, none of these sources contained data or detailed research findings on the functional characterization, enzymatic activities, or biochemical pathways involving this compound in non-human primates.

Therefore, it is not possible to generate the requested content for section 3.2.4 based on the current search results and the strict requirement to adhere solely to the information found.

Advanced Analytical Methodologies for Fa Met Oh Research

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Spectroscopic methods are indispensable for probing the intricate structural details of FA-Met-OH. Beyond simple identification, these techniques provide in-depth information regarding the compound's atomic connectivity, molecular mass, and conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. scbt.com For this compound, ¹H NMR spectroscopy provides precise information about the chemical environment of each proton, confirming the presence of the formyl, methionyl, and carboxylic acid moieties.

The ¹H NMR spectrum of N-Formyl-L-methionine exhibits characteristic signals corresponding to its distinct protons. The data presented in the table below outlines the chemical shifts for the protons in the molecule.

| Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Formyl proton (-CHO) | ~8.06 - 8.41 | s |

| α-proton (-CH(NH)-) | ~4.39 | m |

| β-protons (-CH₂-) | ~1.85 - 2.04 | m |

| γ-protons (-CH₂-) | ~2.46 | t |

| S-methyl protons (-S-CH₃) | ~1.98 | s |

| Amide proton (-NH-) | ~8.06 | d |

Mass Spectrometry (MS) and Fragmentation Studies

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. In conjunction with fragmentation studies (tandem MS or MS/MS), it provides valuable structural information. For this compound, electrospray ionization (ESI) is a common method to generate the molecular ion.

The fragmentation of methionine-containing peptides is well-documented and provides a basis for predicting the fragmentation pattern of this compound. nih.gov Upon collision-induced dissociation (CID), the molecular ion of this compound is expected to undergo characteristic cleavages of its amide and thioether bonds. A notable fragmentation pathway for oxidized methionine-containing peptides is the neutral loss of methanesulfenic acid (CH₃SOH), which corresponds to a loss of 64 Da. chemicalbook.com While this compound itself is not oxidized, this pathway is relevant in studies involving oxidative stress.

Predicted fragmentation patterns for this compound would likely involve the loss of the formyl group (CHO), the carboxylic acid group (COOH), and various fragments of the amino acid side chain.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers insights into the conformational states of molecules by probing their vibrational modes. For this compound, these techniques can be used to study the orientation of the formyl and carboxylic acid groups, as well as the conformation of the methionine side chain. The presence of both donor and acceptor groups in aminoalcohols can lead to intramolecular hydrogen bonding, which influences their conformational preferences. frontiersin.org

The conformational landscape of N-formylated amino acids can be complex, with multiple possible rotamers. Theoretical calculations, such as Density Functional Theory (DFT), are often coupled with experimental vibrational spectroscopy to assign observed vibrational bands to specific conformational isomers. hmdb.ca For this compound, key vibrational modes would include the C=O stretching of the formyl and carboxylic acid groups, the N-H bending of the amide, and the C-S stretching of the thioether. The frequencies of these modes are sensitive to the local molecular environment and can be used to distinguish between different conformers.

Chromatographic and Separation Science Innovations

Chromatographic techniques are essential for the purification and quantification of this compound from complex mixtures. Innovations in this field have led to the development of highly efficient and selective methods.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a liquid mixture. frontiersin.org The development of a robust HPLC method for this compound would involve the careful selection of a stationary phase, mobile phase, and detector.

Given the polar nature of this compound, reversed-phase HPLC is a suitable approach. A C18 column is a common starting point for method development. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid moiety. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve optimal separation from other components. UV detection at a low wavelength (e.g., 210-230 nm) would be appropriate for detecting the amide and carboxyl chromophores.

The table below outlines a hypothetical starting point for an HPLC method for this compound, based on methods for similar N-acylated amino acids. sigmaaldrich.com

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC) Approaches for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a non-volatile amino acid derivative, derivatization is necessary to convert it into a volatile form suitable for GC analysis.

A common derivatization strategy for amino acids involves esterification of the carboxylic acid group followed by acylation of the amino group. However, since the amino group in this compound is already formylated, a single esterification step, for example with methanol or ethanol, would be sufficient to produce a volatile derivative (e.g., the methyl or ethyl ester of this compound).

The resulting volatile derivative can then be analyzed by GC-MS, which couples the separation power of GC with the identification capabilities of MS. The Human Metabolome Database provides a predicted GC-MS spectrum for underivatized N-Formyl-L-methionine, although in practice, derivatization is typically required for good chromatographic performance. hmdb.ca

The GC column of choice would likely be a polar capillary column to ensure good separation and peak shape. The mass spectrometer would then provide a fragmentation pattern for the derivatized this compound, allowing for its positive identification and quantification.

Integrated Analytical Platforms for Complex Sample Analysis

The analysis of N-Formyl-L-methioninol (this compound) and related formylated compounds within complex biological matrices presents significant analytical challenges. These challenges stem from the often low abundance of the target analytes, the presence of numerous interfering substances, and the inherent complexity of the sample matrix itself. To overcome these obstacles, researchers are increasingly turning to integrated analytical platforms, which combine multiple analytical techniques to enhance selectivity, sensitivity, and throughput. chromatographytoday.comijarnd.comijpsjournal.com

Integrated analytical platforms, often referred to as hyphenated techniques, involve the coupling of two or more analytical methods to achieve a more comprehensive analysis than what is possible with a single technique alone. chromatographytoday.comijarnd.com A common approach is the combination of a separation technique with a detection technique, such as liquid chromatography-mass spectrometry (LC-MS). ox.ac.uk This approach allows for the physical separation of components in a mixture before their detection and identification by the mass spectrometer. ox.ac.uk For even more complex analyses, multi-dimensional techniques, such as two-dimensional liquid chromatography (2D-LC), can be employed to significantly increase the resolving power. chromatographyonline.com

In the context of this compound research, particularly the study of N-terminally formylated proteins, an integrated approach combining peptide enrichment with advanced mass spectrometry has proven effective. nih.gov N-terminal formylation, with N-formyl-methionine being a key player, is a co-translational modification that has been historically challenging to study due to the low abundance of these modified proteins and the difficulty in distinguishing them from the vast excess of non-formylated proteins. nih.gov

A powerful integrated platform for the study of N-terminally formylated proteins involves an N-terminal peptide enrichment method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This strategy allows for the selective isolation of N-terminal peptides from a complex protein digest, thereby enriching the sample for the analytes of interest and improving the likelihood of their detection by the mass spectrometer.

One such study successfully employed this integrated platform to identify several N-terminally formylated proteins in human cell lines. nih.gov The workflow involved the initial digestion of the proteome, followed by the specific enrichment of N-terminal peptides. The enriched fraction was then subjected to high-resolution LC-MS/MS analysis for the identification and sequencing of the formylated peptides.

The research findings from this integrated approach provided direct evidence for the existence of N-terminally formylated proteins in the cytosol of human cells, expanding the understanding of this post-translational modification. The identified proteins are involved in a variety of cellular processes, highlighting the potential functional significance of N-terminal formylation.

Below is a table summarizing the N-terminally formylated proteins identified in SW480 human colorectal carcinoma cells using an integrated platform of Nt-peptide enrichment and LC-MS/MS. nih.gov

| Protein Name | Gene Name | Cellular Function |

| Unconventional myosin-XVIIIa | MYO18A | Cytoskeletal organization |

| tRNA-splicing nuclease subunit Sen54 | TSEN54 | tRNA processing |

| Non-POU domain-containing octamer-binding protein | NONO | DNA binding, transcription regulation |

| Spectrin alpha chain, non-erythrocytic 1 | SPTAN1 | Cytoskeletal structure |

| 26S proteasome regulatory subunit 7 | PSMD2 | Proteasomal protein degradation |

| Serine/arginine-rich splicing factor 3 | SRSF3 | Pre-mRNA splicing |

| Tumor protein D52-like 2 | TPD52L2 | Calcium signaling, cell proliferation |

The successful application of this integrated analytical platform underscores the necessity of combining multiple techniques for the comprehensive analysis of low-abundance, modified biomolecules like this compound and N-formylated proteins in complex biological samples. Future advancements in enrichment strategies, chromatography, and mass spectrometry are expected to further enhance the capabilities of these integrated platforms, enabling deeper insights into the roles of formylated compounds in biology.

Theoretical and Computational Investigations of Fa Met Oh

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and properties of molecules. These methods provide a theoretical framework to solve the many-electron Schrödinger equation, yielding insights into the distribution of electrons and the resulting molecular properties. cymitquimica.comwikipedia.orgmedchemexpress.comfishersci.cabiosynth.com

Density Functional Theory (DFT) Studies of FA-Met-OH

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed phases. wikipedia.orgnih.gov It focuses on the electron density of a system, which uniquely determines its ground-state properties. wikipedia.orgnih.gov DFT calculations can provide information on molecular geometry, stability, vibrational frequencies, and electronic properties. fishersci.cawikipedia.orgfishersci.cachemicalregister.com While specific DFT studies on "this compound" were not detailed in the provided results, DFT is a standard tool for characterizing the electronic and structural properties of organic molecules, including amino acid derivatives and small peptides. fishersci.cawikipedia.orgfishersci.cachemicalregister.com For instance, DFT has been applied to study the electronic properties and structures of various organic compounds. fishersci.cachemicalregister.com The reliability of DFT calculations depends on the approximations used and the convergence of the calculations. nih.gov

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about a molecule's reactivity and electronic transitions. chemicalregister.com The HOMO is the molecular orbital with the highest energy containing electrons, while the LUMO is the lowest energy orbital without electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is inversely related to a molecule's chemical reactivity and influences its electronic and optical properties. chemicalregister.com A smaller HOMO-LUMO gap generally indicates higher reactivity. chemicalregister.com Analysis of frontier molecular orbitals (HOMO and LUMO) can help identify potential sites for electrophilic and nucleophilic attack. Although specific HOMO-LUMO analysis results for "this compound" were not found, these analyses are commonly performed in computational studies of organic molecules to understand their electronic behavior and reactivity. chemicalregister.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. MD simulations provide insights into the dynamic behavior of molecules, including conformational changes and interactions. Conformational analysis, often performed in conjunction with MD simulations or systematic searches, aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the transitions between them.

Ligand-Protein Interaction Modeling (non-human protein targets)

Molecular dynamics simulations and docking studies are valuable tools for modeling the interactions between ligands and protein targets. These methods can predict binding poses, estimate binding affinities, and elucidate the nature of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. While specific studies on "this compound" interacting with non-human protein targets were not detailed, the provided search results highlight the use of in silico docking and molecular dynamics to study the interactions of formylated peptides and methionine-related compounds with bacterial enzymes like Peptide deformylase (PDF) and Methionine aminopeptidases (MetAPs), which are essential for bacterial protein synthesis. These studies demonstrate the applicability of computational modeling to understand the interactions of such molecules with non-human protein targets.

Solvent Effects and Conformational Landscapes

The surrounding solvent environment can significantly influence the conformational preferences and behavior of a molecule. Computational methods, such as implicit or explicit solvent models in MD simulations or quantum chemical calculations, can account for solvent effects. Studying conformational landscapes involves mapping the potential energy surface of a molecule to identify stable conformers and the energy barriers between them, considering the influence of the solvent. Solvent effects can alter the relative stability of different conformers and impact molecular interactions. While specific data for "this compound" was not found, studies on other molecules demonstrate that solvents can impact geometric and electronic structures and influence conformational transformations.

In Silico Screening and Rational Design of Novel Formyl-Methionine Analogs

In silico screening involves using computational techniques to virtually screen large libraries of compounds to identify potential candidates with desired properties, such as binding affinity to a specific target. This approach can significantly accelerate the drug discovery process. Rational design, guided by computational insights, focuses on designing novel molecules with improved properties based on the understanding of structure-activity relationships and molecular interactions.

Emerging Research Directions and Future Perspectives for Fa Met Oh

Development of FA-Met-OH as a Research Probe or Chemical Biology Tool

Information specifically detailing the development or application of this compound as a dedicated research probe or chemical biology tool was not identified in the conducted searches. The potential for a compound to serve in this capacity typically depends on its specific reactivity, selectivity, or ability to interact with biological targets in a measurable way, areas for which specific data on this compound were not retrieved.

Novel Applications in Non-Human Biological Systems and Materials Science

Specific novel applications of this compound within non-human biological systems or in the field of materials science were not found in the search results. Research in these areas would typically explore interactions with non-human organisms, incorporation into materials, or utilization of its chemical properties for material functionalization, none of which were detailed in the retrieved information.

Interdisciplinary Research Integrating this compound Studies

Evidence of significant interdisciplinary research efforts specifically integrating studies of this compound was not apparent in the search results. Interdisciplinary research involving a chemical compound would typically involve collaborations across fields such as chemistry, biology, physics, and engineering to explore multifaceted applications or properties.

Methodological Advancements in this compound Characterization and Analysis

Specific recent methodological advancements uniquely tailored for the characterization or analysis of this compound were not detailed in the information obtained. Standard analytical techniques applicable to organic molecules containing the functional groups present in this compound would likely be employed for its characterization.

Q & A

Q. What analytical techniques are most appropriate for characterizing FA-Met-OH in experimental settings?

Methodological Answer: Prioritize hyphenated techniques like LC-MS/MS (liquid chromatography-tandem mass spectrometry) for structural elucidation and purity assessment. Combine with NMR spectroscopy (e.g., , -NMR) to resolve stereochemical ambiguities. For quantification, validate methods using calibration curves with internal standards (e.g., isotopically labeled analogs) to minimize matrix effects .

Q. How can researchers design a reproducible synthesis protocol for this compound?

Methodological Answer: Optimize reaction conditions (solvent, temperature, catalysts) via Design of Experiments (DoE) to identify critical parameters. Document batch-to-batch variability using statistical metrics (e.g., RSD ≤ 5%). Include negative controls (e.g., reaction without catalysts) to confirm pathway specificity. Publish detailed protocols with raw spectral data in supplementary materials to enhance reproducibility .

Q. What strategies are effective for conducting a literature review on this compound?

Methodological Answer: Use Boolean operators (e.g., "this compound AND (synthesis OR degradation)") in databases like PubMed, Web of Science, and Scopus. Filter studies by publication type (primary research, reviews) and exclude non-peer-reviewed sources. Track citation networks to identify foundational studies and unresolved gaps. Maintain an annotated bibliography with key findings and methodological limitations .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

Q. What experimental designs are optimal for studying this compound’s mechanism of action in complex biological systems?

Methodological Answer: Employ multi-omics approaches (transcriptomics, proteomics) with orthogonal validation (e.g., CRISPR knockouts or siRNA silencing). Use isogenic cell lines to control for genetic variability. For in vivo models, apply the ARRIVE 2.0 guidelines to ensure rigor. Dose-response studies should include at least five concentrations spanning two orders of magnitude, with time-resolved sampling to capture dynamic effects .

Q. How can researchers address variability in this compound’s physicochemical stability across experimental conditions?

Methodological Answer: Perform accelerated stability studies (ICH Q1A guidelines) under varied pH, temperature, and light exposure. Monitor degradation products via UPLC-PDA and quantify kinetics using Arrhenius equations. For biological assays, pre-test stability in relevant matrices (e.g., cell culture media) and report deviations >10% from baseline .

Methodological Considerations for Data Analysis

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound?

Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC values. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. For high-dimensional data (e.g., transcriptomics), employ false discovery rate (FDR) adjustments to mitigate Type I errors .

Q. How should researchers document and mitigate experimental biases in this compound studies?

Methodological Answer: Pre-register hypotheses and analysis plans on platforms like OSF. Use blinding during data collection/analysis for subjective endpoints (e.g., histopathology). Report all raw data, including outliers, with transparent exclusion criteria. For in vitro studies, validate findings across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.